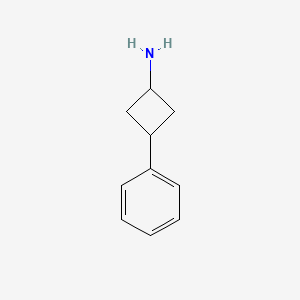

3-Phenylcyclobutan-1-amine

Descripción general

Descripción

3-Phenylcyclobutan-1-amine is a compound with the molecular weight of 147.22 . It is also known as 3-phenylcyclobutanamine . The physical form of this compound is a colorless to yellow liquid .

Synthesis Analysis

The synthesis of amines like this compound can be achieved by various methods . One common method is the reduction of nitriles or amides and nitro compounds . Other reactions involve alkyl groups, S N 2 reactions of alkyl halides, ammonia and other amines . Nucleophilic attack by an azide ion on an alkyl halide, followed by reduction of the azide so formed, is another method .

Molecular Structure Analysis

The molecular formula of this compound is C10H13N . The InChI code is 1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 .

Chemical Reactions Analysis

Amines, including this compound, have the ability to act as weak organic bases . They can accept a proton from water to form substituted ammonium ions and hydroxide ions . As bases, amines will react with acids to form salts soluble in water .

Physical And Chemical Properties Analysis

This compound is a colorless to yellow liquid . The main chemical property of amines is their ability to act as weak organic bases .

Aplicaciones Científicas De Investigación

Synthesis and Chemical Properties

Facile Synthesis of Functionalized Compounds : A study by Brand et al. (2003) demonstrated the efficient synthesis of a series of uniquely functionalized 3-aminocyclobut-2-en-1-ones, starting from a variety of cyclobuta-1,3-diones with a phenylalanine-derived primary amine, like 3-Phenylcyclobutan-1-amine. This approach allowed for easy substitution at C-2, leading to the creation of a range of potent compounds, particularly as VLA-4 antagonists (Brand, de Candole, & Brown, 2003).

Exploration of Radical Mechanisms : Silverman and Zieske (1986) investigated 1-Phenylcyclobutylamine, a close analogue to this compound, to understand its interaction as a substrate and irreversible inactivator of monoamine oxidase (MAO). Their findings provided insights into the radical mechanism of MAO-catalyzed amine oxidations, which could be relevant to understanding the behavior of similar compounds (Silverman & Zieske, 1986).

Catalytic Reactions for Compound Synthesis : Mou et al. (2015) developed an Au(I)-catalyzed tandem reaction to synthesize 2-phenyl-1,4,5,6-tetrahydrocyclopenta[b]pyrrole derivatives from cyclobutanol and primary amines, a process potentially applicable to this compound. This method allowed for the creation of polysubstituted pyrroles in moderate to good yields (Mou et al., 2015).

Biological and Pharmaceutical Applications

Biologically Active Compound Synthesis : Feng et al. (2019, 2020) focused on the synthesis of polysubstituted aminocyclobutanes and aminocyclopropanes, crucial substructures in biologically active compounds. Their work highlights the importance of this compound in creating these structures, employing CuH-catalyzed hydroamination for diastereo- and enantioselective synthesis (Feng, Hao, Liu, & Buchwald, 2019), (Feng, Hao, Liu, & Buchwald, 2020).

Innovative Chemical Reactions for Novel Compounds : Rammeloo, Stevens, and de Kimpe (2002) described a new synthetic approach involving 3-(chloromethyl)cyclobutanone, which could be applied to this compound, leading to the creation of unique compounds such as 2,4-methanoproline analogues (Rammeloo, Stevens, & de Kimpe, 2002).

Innovative Material Synthesis

- Development of Strained Bioisosteres : Lopchuk et al. (2017) explored the use of strained bioisosteres, such as cyclobutane, for drug discovery and modification. Their methodology, potentially applicable to compounds like this compound, could be instrumental in introducing small, strained ring systems into various chemical structures (Lopchuk et al., 2017).

Mecanismo De Acción

Safety and Hazards

The safety information for 3-Phenylcyclobutan-1-amine indicates that it has some hazards associated with it . The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements include H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

Propiedades

IUPAC Name |

3-phenylcyclobutan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H13N/c11-10-6-9(7-10)8-4-2-1-3-5-8/h1-5,9-10H,6-7,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJXKVDLXKYYYBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC1N)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5,7-Dichloro-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B2367738.png)

![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-3-(trifluoromethyl)benzenesulfonamide](/img/structure/B2367739.png)

![2-((1-(3,4-dimethylphenyl)-4-isopropyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)-N-isopropylacetamide](/img/structure/B2367740.png)

![4-[(cyclopropylcarbonyl)amino]-N-(4-methoxybenzyl)-3-pyridin-2-ylisothiazole-5-carboxamide](/img/structure/B2367746.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(5-methylfuran-2-yl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2367747.png)

![methyl (2E)-3-anilino-2-[(4-fluorophenyl)sulfonyl]acrylate](/img/structure/B2367751.png)

![N-benzo[g][1,3]benzothiazol-2-yl-4-(diethylsulfamoyl)benzamide](/img/structure/B2367753.png)